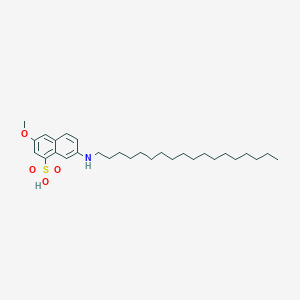
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids This compound is characterized by the presence of a methoxy group at the 3-position, an octadecylamino group at the 7-position, and a sulfonic acid group at the 1-position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to further reactions to introduce the methoxy and octadecylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors followed by subsequent functionalization steps. The process is optimized to ensure high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions that are not already substituted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler analog without the methoxy and octadecylamino groups.
Naphthalene-2-sulfonic acid: Another isomer with the sulfonic acid group at the 2-position.
Methoxy-naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Uniqueness
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methoxy and octadecylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
111790-59-1 |
|---|---|
Molecular Formula |
C29H47NO4S |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
3-methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C29H47NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30-26-20-19-25-22-27(34-2)24-29(28(25)23-26)35(31,32)33/h19-20,22-24,30H,3-18,21H2,1-2H3,(H,31,32,33) |
InChI Key |
PDSLTXHZAGTICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C(C=C2C=C1)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





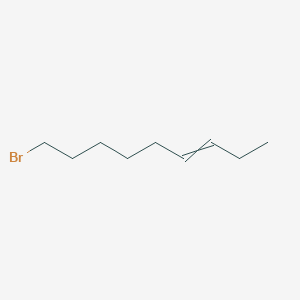
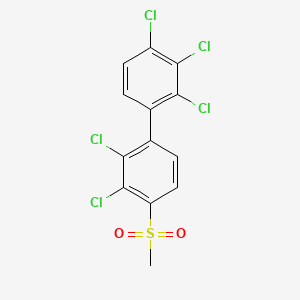

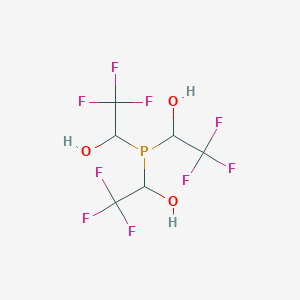

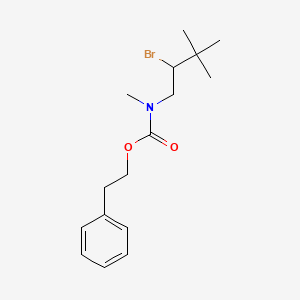
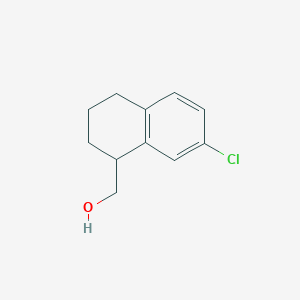

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)


